7.8-Fold Higher P2X7 Antagonist Potency vs. Racemic Mixture
The (S)-enantiomer of 4-(pyrrolidin-2-yl)benzoic acid exhibits an IC50 of 15.8 nM at the human P2X7 receptor expressed in 1321N1 cells, measured by calcium flux FLIPR assay [1]. In contrast, the racemic mixture A-438079 (which contains the core 4-(pyrrolidin-2-yl)benzoic acid scaffold) displays an IC50 of 123 nM under comparable assay conditions (human recombinant P2X7 in HEK293 cells, BzATP-induced calcium flux) [2]. This represents a 7.8-fold enhancement in potency attributable to the stereospecific (S)-configuration.
| Evidence Dimension | P2X7 receptor antagonist potency (IC50) |
|---|---|
| Target Compound Data | 15.8 nM |
| Comparator Or Baseline | A-438079 (racemic mixture) = 123 nM |
| Quantified Difference | 7.8-fold more potent |
| Conditions | Human P2X7 receptor; target compound in 1321N1 cells (calcium flux FLIPR); comparator in HEK293 cells (BzATP-induced calcium flux FLIPR) |
Why This Matters
A 7.8-fold potency difference translates to lower compound usage, reduced off-target effects at higher concentrations, and more robust dose-response relationships in screening campaigns.
- [1] BindingDB BDBM50410957. IC50 = 15.8 nM. Antagonist activity at human P2X7 receptor expressed in human 1321N1 cells assessed as inhibition of calcium flux by FLIPR. View Source
- [2] BindingDB BDBM50410955 (A-438079). IC50 = 123 nM. Antagonist activity at human recombinant P2X7 receptor expressed in HEK293 cells assessed as inhibition of benzoylbenzoic ATP-induced calcium product. View Source
